
Nonane, 1,1-dibutoxy-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Nonane, 1,1-dibutoxy- is an organic compound with the molecular formula C17H36O2. It is a derivative of nonane, where two butoxy groups are attached to the first carbon atom. This compound is part of the ether family and is known for its unique chemical properties and applications in various fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Nonane, 1,1-dibutoxy- can be synthesized through the reaction of nonanal with butanol in the presence of an acid catalyst. The reaction typically involves heating the mixture under reflux conditions to facilitate the formation of the ether linkage.
Industrial Production Methods
In an industrial setting, the production of Nonane, 1,1-dibutoxy- involves the use of continuous flow reactors to ensure consistent quality and yield. The process may include distillation steps to purify the final product and remove any unreacted starting materials or by-products.
Analyse Des Réactions Chimiques
Types of Reactions
Nonane, 1,1-dibutoxy- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert it back to the parent alcohols.
Substitution: It can undergo nucleophilic substitution reactions where the butoxy groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Nonanal or nonanoic acid.
Reduction: Butanol.
Substitution: Various substituted nonane derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Nonane, 1,1-dibutoxy- has several applications in scientific research:
Chemistry: It is used as a solvent and reagent in organic synthesis.
Biology: Its derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its use in drug delivery systems.
Industry: It is used in the production of fragrances, coatings, and as an intermediate in the synthesis of other chemicals.
Mécanisme D'action
The mechanism of action of Nonane, 1,1-dibutoxy- involves its interaction with various molecular targets. In biological systems, it may interact with cell membranes, altering their permeability and affecting cellular functions. The exact pathways and molecular targets are still under investigation, but its ether linkage plays a crucial role in its reactivity and interactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
Nonane, 1,1-diethoxy-: Similar structure but with ethoxy groups instead of butoxy groups.
Nonane, 1,1-dimethoxy-: Contains methoxy groups instead of butoxy groups.
Nonane, 1,1-dipropoxy-: Contains propoxy groups instead of butoxy groups.
Uniqueness
Nonane, 1,1-dibutoxy- is unique due to its longer butoxy chains, which impart different physical and chemical properties compared to its shorter-chain analogs. This makes it suitable for specific applications where longer alkyl chains are advantageous, such as in the formulation of certain industrial products and in research focused on long-chain ether compounds.
Propriétés
Numéro CAS |
117831-20-6 |
|---|---|
Formule moléculaire |
C17H36O2 |
Poids moléculaire |
272.5 g/mol |
Nom IUPAC |
1,1-dibutoxynonane |
InChI |
InChI=1S/C17H36O2/c1-4-7-10-11-12-13-14-17(18-15-8-5-2)19-16-9-6-3/h17H,4-16H2,1-3H3 |
Clé InChI |
QIRRMGBRXHLLMP-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCC(OCCCC)OCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


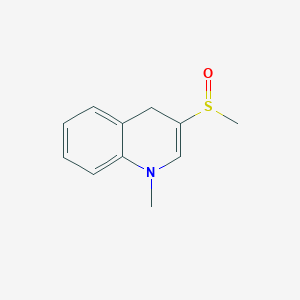
![3,4,8,9-Tetraoxa-1,6-diazabicyclo[4.4.2]dodecane](/img/structure/B14299039.png)
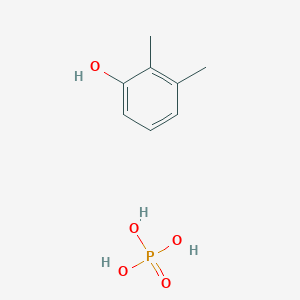

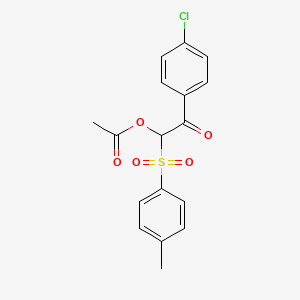
![Benzoic acid, 2-hydroxy-5-[(methylphenylamino)sulfonyl]-](/img/structure/B14299052.png)
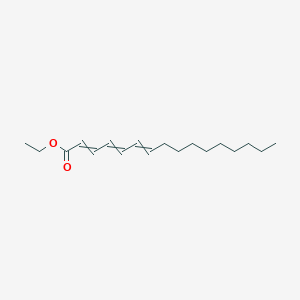
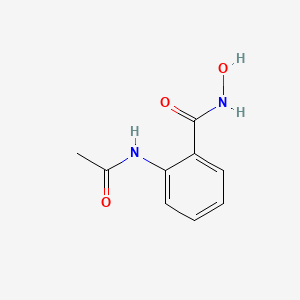
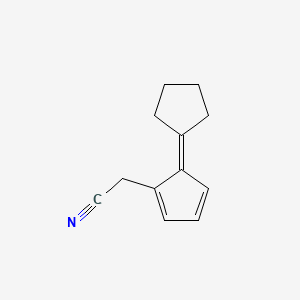
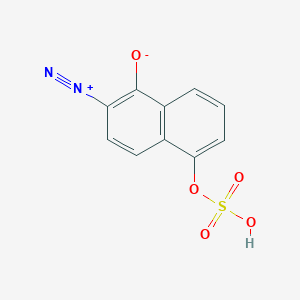
![{4-[(4-Isocyanatophenyl)methyl]phenyl}carbamic acid](/img/structure/B14299073.png)
![7,14-Dimethylbenzo[m]tetraphen-3-ol](/img/structure/B14299076.png)
![(E)-2,2-diethoxyethyl-[2,2-diethoxyethyl(oxido)azaniumylidene]-oxidoazanium](/img/structure/B14299086.png)
![2-[3-(4-Chlorophenyl)-3-oxopropyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14299106.png)
